molecular formula C27H26BrN3O6S B3018814 Stat3-IN-3

Stat3-IN-3

Cat. No.: B3018814
M. Wt: 600.5 g/mol
InChI Key: LEVMMUZFAXTJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3-IN-3: is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation of STAT3 has been implicated in numerous cancers, making it a promising target for cancer therapy. This compound has shown potential in inducing apoptosis in cancer cells, particularly in breast cancer .

Scientific Research Applications

Chemistry: STAT3-IN-3 is used in chemical research to study the inhibition of STAT3 and its effects on various cellular processes. It serves as a tool compound to investigate the role of STAT3 in different signaling pathways .

Biology: In biological research, this compound is used to study the effects of STAT3 inhibition on cell growth, survival, and differentiation. It is particularly useful in cancer research to understand the mechanisms of STAT3-mediated oncogenesis .

Medicine: this compound has potential therapeutic applications in the treatment of cancers where STAT3 is dysregulated. Preclinical studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Industry: In the pharmaceutical industry, this compound is used in drug development and screening to identify potential therapeutic agents targeting STAT3. It is also used in the development of diagnostic tools to detect STAT3 activity in various diseases .

Future Directions

Future directions for Stat3-IN-3 involve further exploration of its potential as a therapeutic target in a wide range of cancers. This includes the development of new strategies of targeting STAT3 and STAT3-based combinations with established chemotherapy, targeted therapy, immunotherapy, and combination therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STAT3-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: STAT3-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .

Mechanism of Action

STAT3-IN-3 exerts its effects by selectively inhibiting the activity of STAT3. STAT3 is activated by cytokine signaling when interleukin-6 or interleukin-11 ligands bind to a receptor complex, leading to the recruitment of Janus kinases (JAKs) that phosphorylate and activate STAT3. The activated STAT3 dimerizes and translocates into the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell proliferation, survival, and immune response. This compound inhibits this process by preventing the phosphorylation and activation of STAT3, thereby blocking its downstream signaling pathways .

Comparison with Similar Compounds

    Stattic: A small molecule inhibitor of STAT3 that prevents its dimerization and DNA binding.

    S3I-201: Inhibits the STAT3 SH2 domain, blocking its interaction with phosphorylated tyrosine residues.

    BP-1-102: A cell-permeable inhibitor that targets the STAT3 SH2 domain.

Uniqueness of STAT3-IN-3: this compound is unique in its ability to selectively target STAT3 with high potency and specificity. Unlike other inhibitors, this compound has shown promising results in inducing apoptosis in cancer cells, particularly in breast cancer. Its selective inhibition of STAT3 makes it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

3-[4-(4-bromo-1,1-dioxo-1-benzothiophene-2-carbonyl)piperazine-1-carbonyl]-7-(diethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN3O6S/c1-3-29(4-2)18-9-8-17-14-20(27(34)37-22(17)15-18)25(32)30-10-12-31(13-11-30)26(33)24-16-19-21(28)6-5-7-23(19)38(24,35)36/h5-9,14-16H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVMMUZFAXTJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(S4(=O)=O)C=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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